Potency in CysLT1 Antagonism Compared to Clinical LTRAs
CAY10790 demonstrates CysLT1 receptor antagonism with an IC50 of 2.8 µM . While this in vitro potency is less than that of highly optimized clinical antagonists like Montelukast (nanomolar range [1]), it is established within the context of a multitargeting scaffold derived from REV5901 [2]. This positions CAY10790 as a chemical probe for studying dual CysLT1/GPBAR1 pharmacology, rather than as a potent, single-target therapeutic candidate.
| Evidence Dimension | CysLT1 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 2.8 µM |
| Comparator Or Baseline | Clinical LTRAs (e.g., Montelukast, Zafirlukast) have IC50 values in the nanomolar range |
| Quantified Difference | > 100-fold lower potency |
| Conditions | In vitro receptor binding assay |
Why This Matters
Procurement should be based on its defined dual-target profile for mechanistic studies, not on its potency as a pure CysLT1 antagonist.
- [1] Wikiwand. (n.d.). Antileukotriene. View Source
- [2] Fiorillo, B., Sepe, V., Conflitti, P., et al. (2021). Structural Basis for Developing Multitarget Compounds Acting on Cysteinyl Leukotriene Receptor 1 and G-Protein-Coupled Bile Acid Receptor 1. J. Med. Chem., 64(22), 16512-16529. View Source
